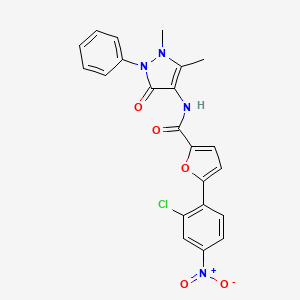
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
CP-690,550 inhibits the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, CP-690,550 reduces the production of inflammatory cytokines and prevents the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and preventing organ transplant rejection.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CP-690,550 has also been shown to reduce the activation of T cells and B cells, which are key components of the immune system. In addition, CP-690,550 has been shown to reduce the proliferation of fibroblast-like synoviocytes, which are cells that play a key role in the development of rheumatoid arthritis.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of JAKs and has been shown to have a low toxicity profile. CP-690,550 has also been shown to have a long half-life, which allows for less frequent dosing in animal studies. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water, which can make dosing difficult. In addition, CP-690,550 has been shown to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases such as lupus and inflammatory bowel disease. Another area of interest is the development of more potent and selective JAK inhibitors. Finally, there is interest in exploring the potential use of CP-690,550 in combination with other immunosuppressive drugs to achieve greater efficacy with fewer side effects.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases and the prevention of organ transplant rejection. CP-690,550 inhibits the activity of JAKs, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CP-690,550, including the potential use in the treatment of other autoimmune diseases and the development of more potent and selective JAK inhibitors.
合成法
The synthesis of CP-690,550 involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-chloro-2-pyridinylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to obtain CP-690,550. This synthesis method has been optimized to produce high yields of CP-690,550 with a high degree of purity.
科学的研究の応用
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. CP-690,550 has also been studied for its potential use in the prevention of organ transplant rejection.
特性
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-12-4-7-16(20-11-12)21-17(23)14-10-13(5-6-15(14)19)26(24,25)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRFFITZWGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6026321.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)